2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14800178
Molecular Formula: C25H24N4O5S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O5S |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O5S/c1-14-13-35-20(27-14)10-11-26-19(30)12-28-23-16-8-9-18(33-2)22(34-3)21(16)25(32)29(23)17-7-5-4-6-15(17)24(28)31/h4-9,13,23H,10-12H2,1-3H3,(H,26,30) |
| Standard InChI Key | JNXYOYFWDFZEFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)CCNC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Introduction
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide is a synthetic organic molecule belonging to the isoindoloquinazoline family. These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties. This article provides a detailed analysis of its structure, physicochemical properties, synthesis pathways, and potential biological applications.
Synthesis Pathways
The synthesis of compounds in this class typically involves multi-step reactions:
-
Formation of the Isoindoloquinazoline Core:
-
Cyclization reactions using phthalic anhydrides and amines.
-
Functionalization with methoxy groups at appropriate positions.
-
-
Introduction of the Acetamide Linker:
-
Acylation reactions using chloroacetyl chloride or similar reagents.
-
-
Attachment of the Thiazole Moiety:
-
Alkylation or amidation with thiazole-containing intermediates.
-
The synthesis is often optimized for yield and purity using techniques like column chromatography and recrystallization.
Biological Activities
Isoindoloquinazoline derivatives exhibit a range of bioactivities due to their ability to interact with enzymes, receptors, and DNA. The inclusion of the thiazole group enhances these properties by introducing additional binding sites.
-
Anticancer Potential:
-
Anti-inflammatory Activity:
-
Antimicrobial Properties:
-
The thiazole fragment contributes to antimicrobial activity against bacterial strains due to its electron-withdrawing properties.
-
Analytical Characterization
The compound can be characterized using advanced analytical techniques:
-
NMR Spectroscopy: Provides insights into proton (^1H) and carbon (^13C) environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups like carbonyls and amides.
-
X-Ray Crystallography: Determines the three-dimensional structure.
Comparative Analysis with Related Compounds
To contextualize its significance, comparisons with structurally similar derivatives are provided:
The current compound demonstrates superior molecular complexity due to the thiazole addition while maintaining favorable physicochemical parameters for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume